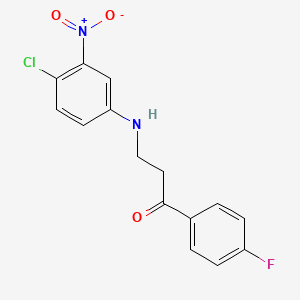
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone (3-CNPF) is a synthetic compound belonging to a family of chemicals known as nitro-aromatics. It is a colorless crystalline solid with a molecular weight of 289.57 g/mol and a melting point of 129°C. 3-CNPF has a wide range of applications in scientific research and development due to its unique properties. It is used as a building block in organic synthesis, as a reagent in various reactions, and as a catalyst in various processes. Additionally, it has been used as a model compound in studies of the mechanism of action of nitro-aromatic compounds.
科学研究应用
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of nitro-aromatic compounds. Additionally, it has been used in studies of the effects of nitro-aromatic compounds on various biochemical and physiological processes. It has also been used in studies of the role of nitro-aromatics in the formation of reactive oxygen species (ROS). Furthermore, this compound has been used in studies of the effects of nitro-aromatics on the immune system.
作用机制
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone is a nitro-aromatic compound, and as such, its mechanism of action is similar to that of other nitro-aromatic compounds. It is believed to exert its effects by forming reactive oxygen species (ROS) and by interacting with various cellular components such as proteins, lipids, and nucleic acids. Additionally, it is believed to interact with enzymes and receptors, leading to changes in the activity of various biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. Additionally, it has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of various signal transduction pathways, including the cAMP/PKA and MAPK pathways.
实验室实验的优点和局限性
The advantages of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments include its ready availability and low cost. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The main limitation of using this compound in lab experiments is its potential toxicity. As such, it should be handled with care and appropriate safety measures should be taken when working with it.
未来方向
The potential applications of 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in scientific research are numerous. It could be used in studies of the effects of nitro-aromatics on various biochemical and physiological processes. Additionally, it could be used in studies of the role of nitro-aromatics in the formation of ROS. Furthermore, it could be used in studies of the effects of nitro-aromatics on the immune system. Additionally, it could be used in studies of the effects of nitro-aromatics on various diseases, such as cancer and cardiovascular diseases. Finally, it could be used in studies of the effects of nitro-aromatics on various drug targets, such as G-protein coupled receptors.
合成方法
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone can be synthesized through a three-step reaction sequence. The first step involves the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of an aqueous sodium bicarbonate solution. This results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorobenzoyl)propan-1-one. The second step involves the reaction of this intermediate with sodium hydroxide in an aqueous solution, which results in the formation of this compound. The third step involves the recrystallization of the resulting compound from a mixture of ethanol and water.
属性
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-6-5-12(9-14(13)19(21)22)18-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYFBANQXVUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde](/img/structure/B2617464.png)

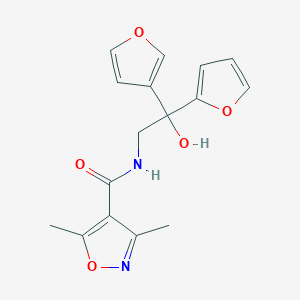
![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)
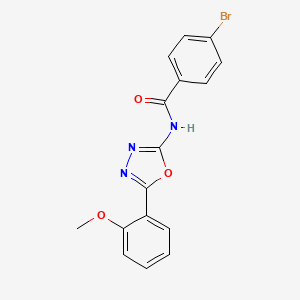

![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2617477.png)
![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)
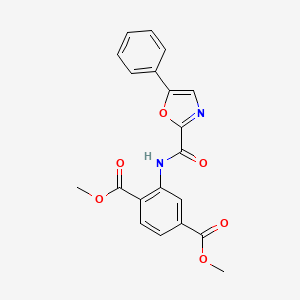
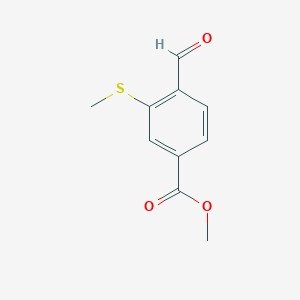

![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

